![molecular formula C21H17FN4O2 B7786550 5-[(4-fluorophenyl)methyl]-6-methyl-2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-1H-pyrimidin-4-one](/img/structure/B7786550.png)
5-[(4-fluorophenyl)methyl]-6-methyl-2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Identifier (CID) 3806853 is a chemical substance with specific properties and applications. This compound is used in various scientific research fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-[(4-fluorophenyl)methyl]-6-methyl-2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-1H-pyrimidin-4-one involves several synthetic routes. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions typically involve precise temperature control, pH adjustments, and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic principles as laboratory synthesis but on a much larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorophenyl)methyl]-6-methyl-2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The conditions for these reactions vary but generally involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds.
Scientific Research Applications
5-[(4-fluorophenyl)methyl]-6-methyl-2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-1H-pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Utilized in drug development and testing to evaluate the efficacy and safety of new therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)methyl]-6-methyl-2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, altering their structure and function, which leads to the desired biological or chemical effect. The exact pathways involved depend on the specific application and the nature of the target molecules.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-6-methyl-2-(3-oxo-5-phenyl-1H-pyrazol-2-yl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-13-17(11-14-7-9-16(22)10-8-14)20(28)24-21(23-13)26-19(27)12-18(25-26)15-5-3-2-4-6-15/h2-10,12,25H,11H2,1H3,(H,23,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBYPSJJKCCCGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1)N2C(=O)C=C(N2)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N=C(N1)N2C(=O)C=C(N2)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4Z)-4-[(2-hydroxyanilino)methylidene]-2-methyl-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B7786478.png)
![(4Z)-2-methyl-4-[(4-nitroanilino)methylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B7786482.png)
![methyl 4-[[(Z)-[1-methyl-5-oxo-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]benzoate](/img/structure/B7786483.png)
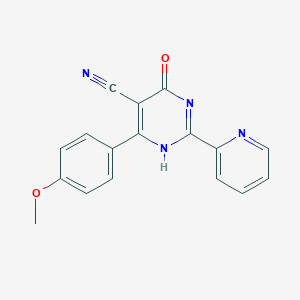
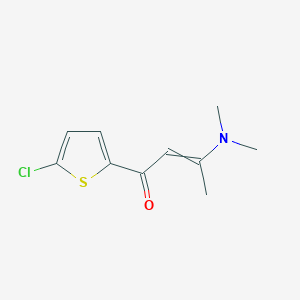
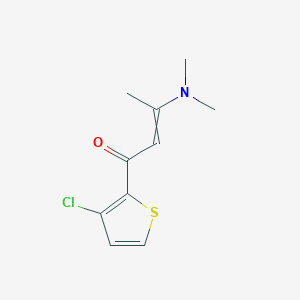
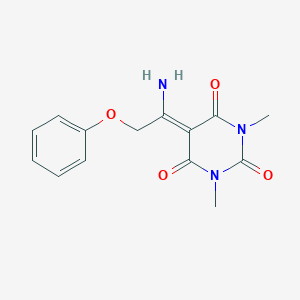
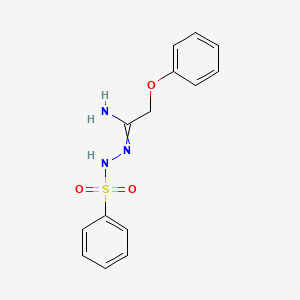
![5-[1-amino-2-(3-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7786527.png)
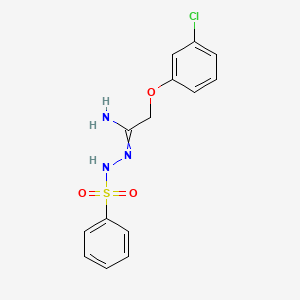
![ethyl N-[(2Z)-2-[(4-chloroanilino)methylidene]-3-oxobutanoyl]carbamate](/img/structure/B7786534.png)
![(3Z)-3-[(2-chlorophenyl)hydrazinylidene]-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B7786536.png)
![3-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1H-imidazol-2-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B7786545.png)
![methyl (E)-4-[[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-1H-imidazol-2-yl]sulfanyl]but-2-enoate](/img/structure/B7786547.png)
